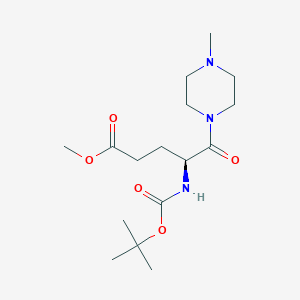
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is a synthetic organic compound that is often used in the field of medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl-protected amino group, a piperazine ring, and a methyl ester group. This compound is commonly employed as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Piperazine Ring: The protected amino acid is then reacted with 4-methylpiperazine under appropriate conditions to form the piperazine ring.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or neutral conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino compound.
Substitution: Results in various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the production of bioactive molecules and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or an intermediate that is further modified to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Lacks the piperazine ring, making it less versatile in medicinal chemistry applications.
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-chloropiperazin-1-yl)-5-oxopentanoate: Contains a chlorine atom on the piperazine ring, which can alter its reactivity and biological activity.
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-ethylpiperazin-1-yl)-5-oxopentanoate: Has an ethyl group instead of a methyl group on the piperazine ring, affecting its steric properties.
Uniqueness
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is unique due to the presence of the tert-butoxycarbonyl-protected amino group and the 4-methylpiperazine ring. These features provide it with specific reactivity and biological activity that are advantageous in the synthesis of pharmaceuticals and bioactive molecules.
Eigenschaften
Molekularformel |
C16H29N3O5 |
|---|---|
Molekulargewicht |
343.42 g/mol |
IUPAC-Name |
methyl (4S)-5-(4-methylpiperazin-1-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H29N3O5/c1-16(2,3)24-15(22)17-12(6-7-13(20)23-5)14(21)19-10-8-18(4)9-11-19/h12H,6-11H2,1-5H3,(H,17,22)/t12-/m0/s1 |
InChI-Schlüssel |
XLBKTIIGTMUPAP-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)N1CCN(CC1)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
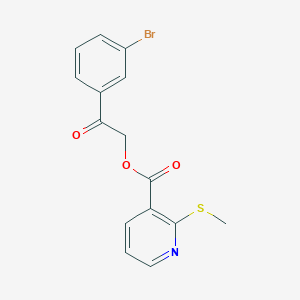
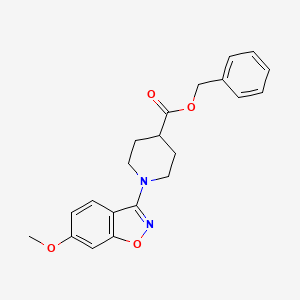
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360092.png)
![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)
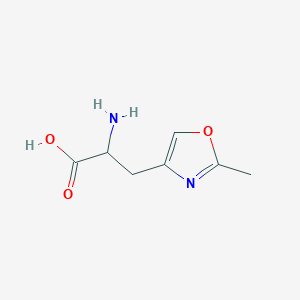
![isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13360148.png)
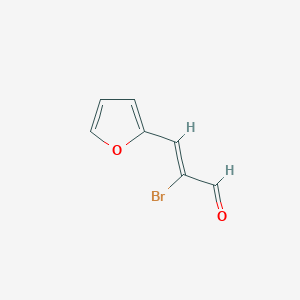
![4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13360170.png)
